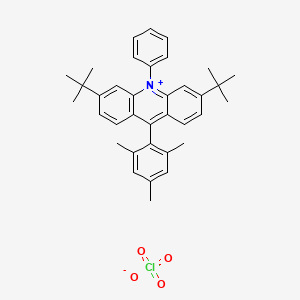

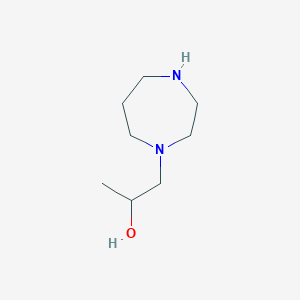

![molecular formula C21H20N4O4S B2963469 4-ethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide CAS No. 953174-69-1](/img/structure/B2963469.png)

4-ethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-b]pyridazine is a type of organic compound that contains an imidazole ring fused with a pyridazine ring . This structure is found in various compounds with different biological activities, including GABA A receptor agonists, proton pump inhibitors, aromatase inhibitors, and NSAIDs .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with acylating agents . For example, the reaction of 4-phenylimidazole-1,2-diamine with 1-aryl-3-(dimethylamino)-2-propen-1-ones leads to the formation of 4-aryl-5-phenylimidazo[1,5-b]pyridazin-7-amines .Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazine compounds is characterized by an imidazole ring fused with a pyridazine ring . This structure is known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Chemical Reactions Analysis

Imidazo[1,2-b]pyridazine compounds can undergo various chemical reactions. For instance, they can react with acetic anhydride, phenyl isocyanate, and para-tolualdehyde .Physical and Chemical Properties Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole. It is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Antimicrobial Activity

4-ethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide and its derivatives have been investigated for their antimicrobial properties. For instance, a study synthesized compounds with similar structures and evaluated their antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).

Cytotoxicity and Anti-Tumor Properties

Several studies have focused on the cytotoxicity and potential anti-tumor properties of compounds structurally related to this compound. Some of these compounds have shown interesting cytotoxic activities, which are crucial for further anti-tumor activity studies (Gul et al., 2016).

Photodynamic Therapy for Cancer Treatment

The compound and its derivatives have been researched for their application in photodynamic therapy for cancer treatment. A study on new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base highlights their potential as Type II photosensitizers due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Endothelin Receptor Antagonism

Some studies have investigated the use of similar compounds as endothelin receptor antagonists. These studies have explored the potential of these compounds in treating conditions like subarachnoid hemorrhage-induced cerebral vasospasm and other cardiovascular disorders (Zuccarello et al., 1996).

Synthesis of Novel Compounds

There is significant research into the synthesis of novel compounds with the benzenesulfonamide moiety for various pharmacological activities. This includes developing new molecules with enhanced antimicrobial, anticancer, or other therapeutic effects (Thamizharasi, Vasantha, & Reddy, 2002).

Orientations Futures

Mécanisme D'action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other imidazo[1,2-b]pyridazine compounds, it may bind to its target(s) and modulate their activity .

Biochemical Pathways

Given its structural features, it may influence pathways involving imidazo[1,2-b]pyridazine-related proteins or enzymes .

Propriétés

IUPAC Name |

4-ethoxy-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4S/c1-3-29-17-8-10-18(11-9-17)30(26,27)24-16-6-4-15(5-7-16)19-14-25-20(22-19)12-13-21(23-25)28-2/h4-14,24H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCVGRFKOKMMEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

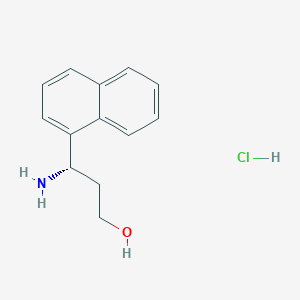

![1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid hcl](/img/structure/B2963389.png)

![5-Chloropyrazolo[1,5-a]quinazoline](/img/structure/B2963394.png)

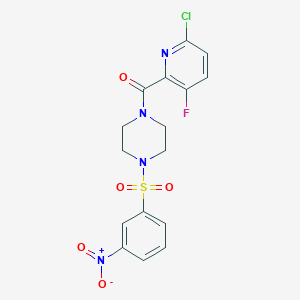

![N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinamine](/img/structure/B2963401.png)

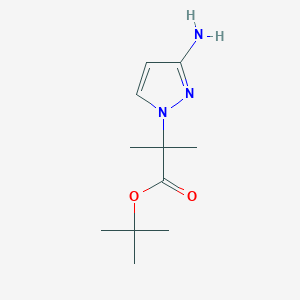

![N-cyclododecyl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2963402.png)

![4-[(2R)-Oxiran-2-yl]oxane](/img/structure/B2963406.png)

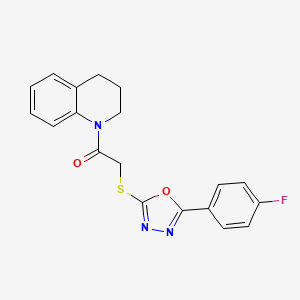

![9-((3,5-dimethylpiperidin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2963407.png)

![8-(tert-butyl)-N-(3-fluoro-4-methylphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2963409.png)